Several studies have investigated HM-PCC's link to allergic contact dermatitis. These studies suggest that HM-PCC can trigger allergic reactions in some individuals.
Research is ongoing to assess the environmental impact of HM-PCC. Some studies have investigated its presence in wastewater treatment plants [].
Lyral, chemically known as Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde, is a synthetic fragrance compound characterized by its delicate floral scent reminiscent of lily of the valley. It is a colorless to pale yellow viscous liquid with a molecular formula of and a molecular weight of approximately 210.32 g/mol. Lyral is primarily utilized in the formulation of perfumes, soaps, and personal care products due to its excellent olfactory properties and stability compared to traditional fragrance compounds like Hydroxycitronellal .
HM-PCC does not have a known role in biological systems. Its primary function is as a fragrance ingredient, interacting with olfactory receptors in the nose to produce a scent.
These reactions highlight Lyral's synthetic nature and its derivation from naturally occurring compounds.
Lyral has been identified as a potential skin sensitizer and allergen. Studies have shown that it can provoke allergic reactions in sensitive individuals, which has led to its classification as an allergen in various regulatory frameworks, including the European Union's cosmetic regulations . Its safety profile necessitates careful monitoring in consumer products.
Lyral can be synthesized through the following methods:
These methods underline Lyral's synthetic origin and its reliance on specific
Lyral is widely used in various applications, including:
Research indicates that Lyral may interact with other fragrance compounds and skin components, potentially enhancing or diminishing their effects. Its role as a sensitizer means that it can cause varying reactions depending on individual sensitivities. Thus, interaction studies are crucial for understanding its behavior in complex formulations .
Lyral shares similarities with several other fragrance compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Hydroxycitronellal | C_{10}H_{18}O_{3} | Floral scent; less stable than Lyral |
Lilial | C_{12}H_{14}O | Sweet floral note; more volatile |
Geraniol | C_{10}H_{18}O | Rose-like scent; natural occurrence |
Acetylcedrene | C_{15}H_{22}O | Woody notes; used in fine fragrances |
Lyral stands out due to its specific floral notes and superior stability compared to Hydroxycitronellal, making it a preferred choice in modern perfumery .
The development of Lyral synthesis methods has evolved significantly since the initial investigations in the 1970s. The earliest documented synthesis approach utilized myrcene as the starting diene component in a Diels-Alder reaction with acrolein [1] [2]. This foundational work established the basic reaction framework that continues to underpin modern synthetic strategies.
Historical synthesis approaches initially faced significant challenges related to low yields and poor regioselectivity. Early methods typically achieved yields of only 15-20% of the theoretical maximum from myrcene [2]. The reaction was conducted under high-temperature and high-pressure conditions, often requiring specialized equipment and resulting in the formation of multiple regioisomeric products.
The discovery of Lewis acid catalysis marked a pivotal advancement in Lyral synthesis. American documentation from the late 20th century described pressure sintering methods that required enclosed high-pressure reactors operating at 150°C for 4.5 hours [3] [4]. These methods, while effective, presented significant operational challenges including equipment requirements, energy consumption, and safety considerations associated with high-pressure operations.
Subsequent developments focused on reducing reaction severity while maintaining product quality. The introduction of Lewis acid catalysts such as zinc chloride, zinc bromide, and tin tetrachloride enabled lower temperature operation but introduced complexity in product purification and catalyst recovery [3] [4]. These historical approaches laid the groundwork for understanding the fundamental reaction mechanisms and optimization parameters that inform contemporary synthesis strategies.
The Diels-Alder reaction represents the cornerstone synthetic methodology for Lyral production. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene (myrcene or myrcenol) with a dienophile (acrolein) to form the six-membered cyclohexene ring system characteristic of Lyral [5] [6].
The myrcene-acrolein Diels-Alder reaction proceeds through a concerted mechanism involving simultaneous bond formation between the diene and dienophile components [7] [6]. Myrcene functions as the diene component, utilizing its conjugated 1,3-diene system, while acrolein serves as the electron-deficient dienophile due to its α,β-unsaturated aldehyde functionality [8] [6].
The reaction mechanism involves the overlap of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile [6]. The electron-withdrawing aldehyde group in acrolein lowers the LUMO energy, facilitating the cycloaddition process [5] [6]. The reaction proceeds through a single transition state without the formation of discrete intermediates, characteristic of pericyclic reactions.
The concerted nature of the reaction ensures stereospecific product formation, where the stereochemistry of the starting materials is preserved in the final product [6] [9]. The reaction pathway involves the formation of two new carbon-carbon sigma bonds and one new carbon-carbon pi bond, while breaking three pi bonds from the starting materials [5] [6].
Kinetic studies demonstrate that the reaction rate is significantly influenced by temperature, with higher temperatures accelerating the cycloaddition process [3] [4]. The activation energy for the uncatalyzed reaction is relatively high, necessitating elevated temperatures (typically 50-130°C) for practical reaction rates [3] [4].
Lewis acid catalysis dramatically alters the reaction conditions and mechanism for Lyral synthesis. Zinc chloride emerges as the most effective catalyst, coordinating to the carbonyl oxygen of acrolein to enhance its electrophilicity and lower the reaction temperature requirements [7] [10] [11].
The catalyst-dependent reaction conditions vary significantly based on the Lewis acid employed. Zinc chloride typically requires loadings of 5-10 mol% to achieve optimal regioselectivity and yield [12] [7]. The coordination of zinc chloride to acrolein increases the partial positive charge on the dienophile carbon atoms, facilitating nucleophilic attack by the diene [11] [13].
Zinc-containing ionic liquids represent an advanced catalytic system that combines Lewis acid activation with green solvent properties [7] [10]. These systems, exemplified by methylimidazolium chloride-zinc chloride complexes, achieve high regioselectivity (94-95% para selectivity) while enabling catalyst recycling [7] [10]. The ionic liquid environment provides both catalytic activation and a recoverable reaction medium, addressing sustainability concerns associated with traditional Lewis acid catalysis.
The mechanism of Lewis acid catalysis involves the formation of a complex between the zinc center and the acrolein carbonyl group [11] [13]. This coordination withdraws electron density from the dienophile, making it more electrophilic and reactive toward the diene component [11]. The enhanced reactivity allows the reaction to proceed at lower temperatures (15-30°C) compared to the uncatalyzed reaction [7] [10].
Temperature control becomes critical in catalyzed reactions, as excessive heat can lead to catalyst decomposition and side reactions [7] [10]. The optimal temperature range for zinc chloride-catalyzed reactions is typically 15-30°C, significantly lower than the 50-130°C required for uncatalyzed reactions [3] [7].
Regioselectivity represents a crucial aspect of Lyral synthesis, as the Diels-Alder reaction between myrcene and acrolein can produce two primary regioisomers: the para-substituted product (desired Lyral) and the meta-substituted isomer [7] [10] [14]. The regioselectivity is governed by frontier molecular orbital interactions and steric factors.
The para-regioisomer formation is favored due to optimal orbital overlap between the terminal carbons of myrcene and acrolein [7] [15]. The electron distribution in the frontier molecular orbitals directs the reaction toward the formation of the para-substituted cyclohexene ring [15]. This selectivity is enhanced by the electron-withdrawing nature of the aldehyde group, which polarizes the dienophile and directs the regioselectivity [15].
Catalyst selection significantly influences regioselectivity outcomes. Lewis acid catalysts generally improve para-selectivity compared to uncatalyzed reactions [7] [10] [14]. Zinc chloride achieves regioselectivities of 92-95% for the para-isomer, while ionic liquid systems can achieve similar or slightly improved selectivities [7] [10]. The coordination of the Lewis acid to acrolein enhances the electronic bias toward para-substitution.
Reaction temperature affects regioselectivity, with lower temperatures generally favoring higher selectivity [7] [10]. The kinetic control at reduced temperatures minimizes the formation of thermodynamically favored but undesired isomers [15]. The optimal temperature range for maximum regioselectivity is 15-30°C for catalyzed reactions and 50-70°C for uncatalyzed systems [3] [7].
Solvent effects also influence regioselectivity, although many successful syntheses operate under solvent-free conditions [7] [10]. When solvents are employed, polar aprotic solvents tend to enhance the Lewis acid coordination and improve regioselectivity [7]. Ionic liquids serve as both catalyst and solvent, providing an optimal environment for selective product formation [7] [10].
Industrial-scale Lyral production employs optimized synthetic methodologies designed to maximize efficiency, minimize waste, and ensure consistent product quality. The production methods are categorized into several distinct approaches based on reaction conditions and catalytic systems.
The high-temperature non-catalytic synthesis represents a robust industrial approach that eliminates catalyst-related complications while achieving excellent yields and regioselectivity [3] [4]. This method involves the controlled addition of acrolein to heated myrcenol at temperatures between 50-130°C under atmospheric pressure conditions.
The process begins with heating myrcenol to the desired reaction temperature, typically 100-130°C [3] [4]. Acrolein is then added dropwise over a period of 6-10 hours to control the exothermic nature of the Diels-Alder reaction [3] [4]. The controlled addition prevents rapid temperature increases that could lead to acrolein volatilization and reduced yields.
Temperature control during the addition process is critical for maintaining optimal reaction conditions [3] [4]. The reaction system is typically equipped with cooling capabilities to maintain the temperature within the 50-130°C range during acrolein addition [3] [4]. This temperature control prevents excessive heat buildup while ensuring sufficient thermal energy for the cycloaddition reaction.
The molar ratio of reactants is optimized to ensure complete conversion of the limiting reagent. Typical molar ratios of acrolein to myrcenol range from 1.1:1 to 1.5:1, with slight excess acrolein compensating for potential losses during the addition process [3] [4]. This stoichiometric optimization maximizes yield while minimizing waste of expensive starting materials.
Post-addition reaction time typically ranges from 1-2 hours at the reaction temperature to ensure complete conversion [3] [4]. The reaction mixture is then cooled and subjected to aqueous washing to remove unreacted starting materials and byproducts [3] [4]. The crude product is purified through vacuum distillation, collecting the fraction boiling at 120-125°C under reduced pressure (less than 2 mmHg) [3] [4].
This method achieves yields of 97-99% with regioselectivity favoring the para-isomer at ratios of 95:5 [3] [4]. The high-temperature approach offers several advantages including elimination of catalyst costs, simplified purification procedures, and excellent scalability for industrial production [3] [4].
Lewis acid catalyzed synthesis employs metal-based catalysts to enhance reaction rates and selectivity while enabling operation at reduced temperatures [7] [11] [13]. Zinc chloride emerges as the preferred catalyst due to its effectiveness, availability, and relatively benign nature compared to other Lewis acids.
The catalyzed process typically operates at temperatures between 15-30°C, significantly lower than the non-catalytic approach [7] [10]. The reduced temperature operation offers advantages in energy consumption and improved safety profiles for industrial implementation. The catalyst loading is optimized to balance catalytic activity with economic considerations, typically ranging from 5-10 mol% relative to acrolein [12] [7].
Reaction kinetics are dramatically enhanced by Lewis acid catalysis, with typical reaction times reduced to 1-10 hours compared to extended periods required for uncatalyzed reactions at similar temperatures [7] [11]. The enhanced reactivity results from the coordination of zinc chloride to the acrolein carbonyl group, increasing the electrophilicity of the dienophile [11] [13].
Regioselectivity improvements are observed with Lewis acid catalysis, achieving para-selectivities of 92-95% [7] [10]. The catalyst coordination influences the electronic distribution in acrolein, directing the reaction toward the formation of the desired regioisomer [11] [15]. This selectivity enhancement reduces the need for extensive separation procedures in the purification process.
Solvent selection for catalyzed reactions requires consideration of catalyst solubility and stability. Many industrial processes employ organic solvents such as dichloromethane or toluene to dissolve the zinc chloride catalyst [3] [4]. However, solvent-free conditions are increasingly preferred to minimize environmental impact and simplify product isolation.
Product isolation in catalyzed systems requires catalyst removal steps, typically involving aqueous washing with basic solutions to neutralize and extract the zinc chloride [3] [4]. The resulting aqueous waste streams contain zinc salts that require proper treatment before disposal, adding complexity to the overall process [3] [4].
Industrial Lyral synthesis requires careful optimization of multiple process parameters to achieve optimal performance in terms of yield, selectivity, and economic efficiency. The key optimization parameters encompass reaction conditions, feedstock ratios, and purification procedures.
Temperature optimization balances reaction rate, selectivity, and energy costs. For non-catalytic processes, the optimal temperature range of 100-130°C provides sufficient thermal driving force for the Diels-Alder reaction while maintaining acceptable acrolein retention [3] [4]. Lower temperatures result in reduced reaction rates, while higher temperatures increase acrolein losses through volatilization.
Pressure optimization focuses on maintaining atmospheric pressure conditions while preventing acrolein losses [3] [4]. The reaction systems are typically equipped with reflux condensers to capture and return vaporized acrolein to the reaction mixture [3] [4]. This design feature is critical for maintaining stoichiometric balance and maximizing yield.
Feedstock ratio optimization considers both yield maximization and raw material costs. The optimal acrolein to myrcenol molar ratio of 1.1-1.2:1 provides slight excess dienophile to ensure complete diene consumption while minimizing waste [3] [4]. Higher ratios increase raw material costs without proportional yield benefits.
Addition rate optimization controls the exothermic heat release during acrolein addition [3] [4]. Optimal addition times of 6-10 hours prevent excessive temperature spikes while maintaining reasonable production throughput [3] [4]. Faster addition rates risk temperature control problems, while slower rates unnecessarily extend batch times.
Inhibitor optimization prevents undesired polymerization reactions, particularly of acrolein [4]. Resorcinol is commonly employed at concentrations of 0.1-0.3% by weight of acrolein to prevent self-polymerization without interfering with the desired Diels-Alder reaction [4]. The inhibitor concentration is optimized to provide adequate protection while minimizing product contamination.
Purification optimization focuses on efficient separation of the desired product from unreacted starting materials and byproducts [3] [4]. Vacuum distillation conditions are optimized to minimize thermal decomposition while achieving adequate separation. Typical conditions involve pressures below 2 mmHg and collection temperatures of 120-125°C [3] [4].
Quality control parameters include monitoring of regioselectivity through gas chromatographic analysis [3] [4]. The target para-selectivity of greater than 95% ensures product consistency for fragrance applications [3] [4]. Purity specifications typically require greater than 99% Lyral content after purification [3] [4].
Alternative synthetic approaches to Lyral have been developed to address specific challenges associated with traditional Diels-Alder methodologies. These alternative routes explore different starting materials, reaction pathways, and catalytic systems to improve efficiency or overcome limitations of conventional synthesis.
The morpholine enamine method represents a significant alternative approach that modifies the traditional Diels-Alder strategy [1] [2]. This method involves the initial formation of a Diels-Alder adduct between myrcene and acrolein, followed by protection as a morpholine enamine and subsequent hydration/hydrolysis steps. The morpholine enamine intermediate undergoes hydration in 50% sulfuric acid at 0-5°C, followed by hydrolysis in diluted sulfuric acid at 15-20°C [1] [2].
This alternative route offers superior simplicity and productivity compared to other methods reported at the time of its development [1] [2]. The protection strategy prevents unwanted side reactions during the hydration step, leading to improved yields and selectivity. The method achieves approximately 65% yield of the desired hydroxyaldehyde products [2].
Myrcenol-based synthesis represents another alternative starting point that bypasses some of the challenges associated with myrcene [3] [16]. Myrcenol is derived from renewable turpentine resources through a series of transformations involving beta-pinene cracking, myrcene formation, and subsequent functionalization [3] [4]. The myrcenol starting material offers enhanced reactivity in the Diels-Alder reaction due to its alcohol functionality.
Epoxide-based routes explore the use of myrcene epoxide as an alternative diene component [17]. Myrcene epoxide is prepared through controlled epoxidation of myrcene using peracetic acid in the presence of buffering agents such as sodium acetate [17]. The epoxide functionality provides additional chemical handles for subsequent transformations while maintaining the necessary diene system for cycloaddition reactions.
Hydrogenation-based approaches involve the selective reduction of unsaturated precursors to generate Lyral analogs with enhanced stability or modified olfactory properties [17]. These methods employ conventional hydrogenation catalysts such as palladium-on-carbon under hydrogen pressure (50-60 psi) to achieve selective reduction of specific double bonds [17].
Enzymatic synthesis routes represent emerging alternative approaches that utilize biocatalytic systems to achieve selective transformations [18]. These methods employ enzyme catalysts such as Novozyme 435 to promote epoxidation reactions using hydrogen peroxide as the oxidizing agent [18]. The enzymatic approach offers advantages in terms of selectivity and environmental compatibility.
Green chemistry principles have increasingly influenced Lyral synthesis development, driving innovations toward more sustainable and environmentally benign production methods. These approaches focus on waste minimization, energy efficiency, and the elimination of hazardous materials.
Environmental impact reduction in Lyral synthesis encompasses multiple strategies designed to minimize the ecological footprint of production processes. Solvent elimination represents a primary focus area, as traditional synthesis methods often rely on organic solvents that contribute to waste generation and environmental contamination [3] [4].
The development of solvent-free synthesis conditions eliminates the need for organic solvents while maintaining high yields and selectivity [3] [4]. The high-temperature non-catalytic approach operates without any solvents, conducting the reaction between neat myrcenol and acrolein [3] [4]. This approach eliminates solvent-related waste streams and reduces the complexity of product purification procedures.
Catalyst design improvements focus on developing recoverable and recyclable catalytic systems [7] [10]. Zinc-containing ionic liquids exemplify this approach by combining Lewis acid catalysis with recyclable solvent properties [7] [10]. These systems enable catalyst recovery through simple washing procedures, allowing multiple reaction cycles without catalyst replacement [7] [10].
Energy efficiency improvements target the reduction of heating and cooling requirements throughout the synthesis process [3] [7]. Lower temperature operation through effective catalysis reduces energy consumption while maintaining productivity [7] [10]. The ionic liquid systems operate at ambient temperature (15°C), significantly reducing energy requirements compared to high-temperature approaches [7] [10].
Water usage optimization minimizes the consumption of water resources in washing and purification steps [3] [4]. The optimization of aqueous washing procedures reduces water consumption while maintaining product purity standards [3] [4]. Recycling of wash water through distillation recovery enables reuse of water resources [3] [4].
Waste stream minimization focuses on reducing the volume and toxicity of waste materials generated during synthesis [3] [4]. The elimination of Lewis acid catalysts in certain approaches reduces the generation of metal-containing waste streams that require specialized treatment [3] [4]. Aqueous washing procedures generate recyclable waste streams that can be processed for material recovery [3] [4].
Air emission control addresses the capture and recovery of volatile organic compounds, particularly acrolein [3] [4]. Reflux condensation systems capture vaporized acrolein and return it to the reaction mixture, preventing atmospheric emissions while conserving raw materials [3] [4]. This approach simultaneously reduces environmental impact and improves economic efficiency.
Waste minimization in Lyral synthesis employs systematic approaches to reduce waste generation at all stages of the production process. Atom economy optimization ensures that the maximum proportion of starting materials is incorporated into the desired product rather than waste byproducts [19] [20].
The Diels-Alder reaction inherently offers excellent atom economy, as both reactants are incorporated into the product structure with minimal waste generation [3] [4]. The theoretical atom economy approaches 100% for the cycloaddition step, making it an inherently green transformation [19]. Optimization of reaction stoichiometry minimizes excess reagent usage while ensuring complete conversion.
Byproduct utilization strategies convert potential waste materials into useful products or recoverable resources [3] [4]. The aqueous waste streams from washing procedures contain recoverable acrolein that can be separated through distillation and recycled to the synthesis process [3] [4]. This approach reduces both waste generation and raw material consumption.
Purification efficiency improvements reduce waste generation during product isolation and purification [3] [4]. Vacuum distillation optimization minimizes the formation of degradation products while achieving high product purity [3] [4]. The optimization of distillation conditions reduces energy consumption and thermal stress on the product.
Integrated process design combines multiple process steps to eliminate intermediate isolation and purification procedures [3] [4]. The direct progression from reaction to purification without intermediate workup reduces waste generation and improves overall efficiency [3] [4]. This approach minimizes the use of auxiliary chemicals and solvents required for intermediate processing steps.
Process intensification techniques reduce the physical footprint and resource requirements of Lyral synthesis [7] [19]. The use of continuous flow reactors enables more efficient heat and mass transfer while reducing reactor volume requirements [19]. These improvements translate to reduced capital equipment needs and lower environmental impact.
Material substitution strategies replace hazardous or environmentally problematic materials with safer alternatives [7] [10]. The replacement of traditional organic solvents with ionic liquids reduces toxicity and environmental persistence [7] [10]. Similarly, the elimination of volatile organic compounds reduces air emission concerns and worker exposure risks.
Closed-loop process design minimizes material losses through comprehensive recovery and recycling systems [7] [10]. The ionic liquid synthesis approach demonstrates this principle through quantitative recovery and reuse of the catalytic medium [7] [10]. Multiple reaction cycles can be conducted with the same ionic liquid batch, dramatically reducing waste generation per unit of product.
Irritant